[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid
Description
[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid is a halogenated arylboronic acid featuring bromo (Br), fluoro (F), and trifluoromethyl (CF₃) substituents on a phenyl ring. These substituents are positioned at the 2-, 6-, and 4-positions, respectively. The compound’s structure combines electron-withdrawing groups (Br, F, CF₃), which influence its electronic properties and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. Such reactions are pivotal in pharmaceutical and materials science for constructing biaryl frameworks .
Properties
IUPAC Name |
[2-bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCZSCIJNPRBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)C(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₅BrF₄B
- Molecular Weight : 284.83 g/mol
- Structure : The compound features a trifluoromethyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, contributing to its unique chemical behavior and biological properties.
The biological activity of this compound is influenced by its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, potentially affecting cell proliferation and survival.
Antimicrobial Activity
Research indicates that boronic acids can exhibit significant antimicrobial properties. A study on related compounds demonstrated moderate activity against various pathogens including Candida albicans, Escherichia coli, and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that they may serve as effective antibacterial agents, particularly against Gram-positive bacteria .
Table 1: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 100 | |
| Aspergillus niger | 50 | |
| Escherichia coli | 25 | |
| Bacillus cereus | 20 |
Anticancer Activity
The potential anticancer effects of this compound are also under investigation. Similar compounds have been shown to inhibit cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest. For instance, studies have indicated that fluorinated phenylboronic acids can disrupt the function of key proteins involved in cancer cell proliferation .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that related phenylboronic acids exhibit cytotoxic effects on breast cancer cell lines (MCF-7). The observed IC50 values suggest that these compounds can effectively inhibit cancer cell growth, highlighting their potential as therapeutic agents.
Scientific Research Applications
Organic Synthesis
1.1 Suzuki-Miyaura Coupling Reactions
One of the primary applications of [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds which are important in pharmaceuticals and materials science. The presence of trifluoromethyl and bromine groups enhances the reactivity of the boronic acid, making it an effective coupling partner with various aryl halides .
1.2 Synthesis of Complex Molecules
The compound can also serve as a building block in the synthesis of complex molecules, including those used in drug discovery. Its unique electronic properties, due to the trifluoromethyl group, allow for selective functionalization and modification of aromatic systems .
Medicinal Chemistry
2.1 Antimicrobial Activity
Recent studies have indicated that derivatives of phenylboronic acids, including this compound, exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, such as Candida albicans and Escherichia coli. The mechanism appears to involve interference with bacterial protein synthesis pathways .
2.2 Drug Development
The compound's fluorinated structure enhances its lipophilicity and biological activity, making it a candidate for further development in drug formulations. Fluorinated compounds are known to improve pharmacokinetic properties, leading to increased efficacy and reduced toxicity in potential therapeutic agents .
Material Science
3.1 Development of Functional Materials
In material science, this compound is used to create functional materials such as organic light-emitting diodes (OLEDs) and printable electronics. The unique electronic characteristics imparted by the trifluoromethyl group allow for enhanced performance in electronic applications .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) [2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl]boronic Acid ()
- Structural Difference : The bromo, fluoro, and CF₃ groups occupy positions 2, 4, and 6, respectively, compared to the target compound’s 2, 6, and 4 positions.
- Impact : The altered positions affect steric and electronic environments. For example, the proximity of CF₃ to the boronic acid group (para in the target vs. ortho in this isomer) may reduce steric hindrance during coupling reactions .
(b) [3-Bromo-2-fluoro-4-(trifluoromethyl)phenyl]boronic Acid (BC-1981, )
- Structural Difference : Substituents at positions 3 (Br), 2 (F), and 4 (CF₃).
- Impact: The meta-bromo and ortho-fluoro arrangement introduces distinct electronic effects.
Halogen and CF₃ Variants
(a) [5-Bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic Acid ()
- Structural Difference : Chloro (Cl) replaces fluoro at position 2, with bromo at position 3.
- Impact : Chloro’s stronger electron-withdrawing nature compared to fluoro may enhance stability but reduce reactivity in polar solvents. Positional differences (bromo at 5 vs. 2) alter steric interactions with catalysts .
(b) (4-(Trifluoromethyl)phenyl)boronic Acid ()
Key Data and Research Findings
Reactivity in Cross-Coupling Reactions
- However, the para-CF₃ group enhances electrophilicity, favoring transmetalation steps .
- Comparison :
Spectroscopic Properties
- 11B NMR Shifts : Similar compounds, such as (3-bromo-4-(triflyloxy)phenyl)boronic acid, exhibit 11B NMR shifts at δ 28.3, suggesting moderate electron withdrawal . The target compound’s shift is expected to be comparable but requires experimental validation.
- 19F NMR : Fluorine atoms in ortho positions (e.g., ) show distinct coupling patterns, useful for structural confirmation .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
